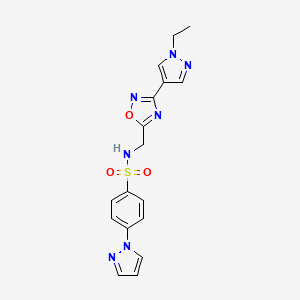![molecular formula C12H15Cl2NO B2373288 [1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol CAS No. 415946-99-5](/img/structure/B2373288.png)
[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “this compound” are not available in the literature .Scientific Research Applications
Crystal Structure and Interactions
- Triprolidinium dichloranilate–chloranilic acid–methanol–water compound: This research presents a compound where the N atoms on the pyrrolidine and pyridine groups are protonated, with methanol solvent molecules disordered over two positions. The crystal structure reveals various interactions like N—H⋯O, O—H⋯O, and C—H⋯O, and also π–π interactions between benzene rings (Dayananda et al., 2012).
Molecular Structure and Synthesis
- Synthesis of 5-methoxylated 3-pyrrolin-2-ones: This study involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, leading to 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Physicochemical Properties and Corrosion Inhibition
- 1,2,3-Triazole derivatives as corrosion inhibitors: This research discusses how (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol functions as a corrosion inhibitor for mild steel in acidic mediums, revealing its application in protecting metal surfaces (Ma et al., 2017).
Complex Chemical Reactions
- Construction of Polyheterocyclic Systems: This paper details the construction of unique polyheterocyclic compounds through a multicomponent reaction, demonstrating the versatility of compounds with pyrrolidine components in complex chemical syntheses (Cao et al., 2019).
Applications in Organic Chemistry
- Synthesis of highly substituted pyrroles: A study outlines the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst, showing the use of pyrrolidine-related compounds in the synthesis of complex organic structures (Saeidian et al., 2013).
Mechanism of Action
Target of Action
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of action of 2,4-dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have a direct virucidal effect on certain viruses .
Result of Action
2,4-dichlorobenzyl alcohol, a structurally related compound, is known to have antiseptic properties, suggesting that it may have a bactericidal or virucidal effect .
Action Environment
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to maintain antimicrobial activity for 5 to 10 minutes after brushing .
Safety and Hazards
Properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYWUHVYUYHVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=C(C=C2)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

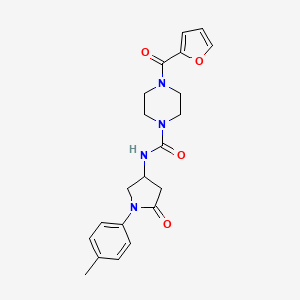
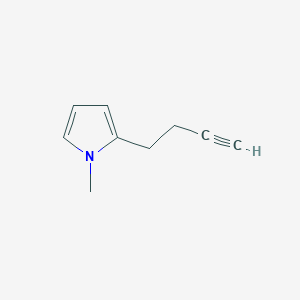
![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)
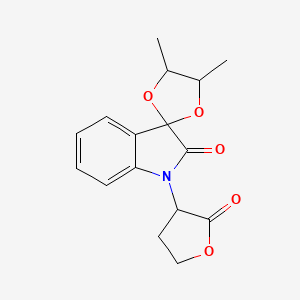

![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
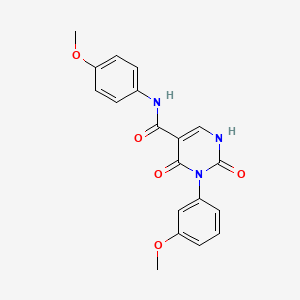
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)
